Gemigliptin, specifically its tartrate salt form (Gemigliptin tartrate), is a compound extensively studied for its role in addressing metabolic diseases. It is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [ [], [] ] In scientific research, Gemigliptin serves as a valuable tool for investigating metabolic pathways, particularly those related to glucose regulation and inflammation. [ [], [] ]
Gemigliptin tartrate, also known by its research identification number LC15-0444, is a potent and selective dipeptidyl peptidase-4 inhibitor. It is primarily utilized in the management of type 2 diabetes mellitus by enhancing the levels of incretin hormones, which play a crucial role in glucose metabolism. The compound has shown significant efficacy in clinical settings, with a notable ability to improve glycemic control and reduce blood glucose levels.
Gemigliptin tartrate is classified as an oral anti-hyperglycemic agent, specifically falling under the category of Dipeptidyl Peptidase-4 inhibitors. This classification highlights its mechanism of action, which involves the inhibition of the Dipeptidyl Peptidase-4 enzyme that deactivates incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide .
The synthesis of gemigliptin tartrate involves several key steps that utilize various chemical reactions to construct its complex molecular architecture. The process typically begins with the preparation of intermediate compounds, which are subsequently modified through reactions such as amide coupling and cyclization.
Gemigliptin tartrate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , indicating a substantial presence of fluorine atoms which enhance its pharmacological properties.
Gemigliptin undergoes several chemical reactions that are critical for its function as a Dipeptidyl Peptidase-4 inhibitor. These include:
The inhibition kinetics of gemigliptin have been characterized by a competitive inhibition model with an inhibition constant (Ki) of approximately 7.25 nM, demonstrating its high selectivity against other proteases .
The mechanism by which gemigliptin exerts its effects involves several steps:
Clinical studies have shown that gemigliptin significantly lowers HbA1c levels over time when administered at doses ranging from 50 mg once daily .
Gemigliptin tartrate is primarily utilized in research related to diabetes management and metabolic disorders. Its applications include:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8